4-Bromo-3,5-difluoroaniline

Cross-coupling Synthetic chemistry Halogen reactivity

4-Bromo-3,5-difluoroaniline (CAS 203302-95-8) addresses the critical pain point of inconsistent cross-coupling reactivity in halogenated aniline building blocks. Its para-bromo serves as a superior Pd-catalyzed coupling handle (Suzuki, Buchwald-Hartwig), while the dual meta-fluorine substituents modulate ring electronics and improve metabolic stability-key for kinase inhibitor and CNS agent synthesis. • Para-Br enables reliable biaryl/N-aryl bond formation. • Meta-F substitution enhances downstream drug candidate stability. • ≥98% purity; in stock for immediate global dispatch.

Molecular Formula C6H4BrF2N
Molecular Weight 208 g/mol
CAS No. 203302-95-8
Cat. No. B1271886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5-difluoroaniline
CAS203302-95-8
Molecular FormulaC6H4BrF2N
Molecular Weight208 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Br)F)N
InChIInChI=1S/C6H4BrF2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2
InChIKeyDKKUSFDAHRASGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3,5-difluoroaniline Core Properties


4-Bromo-3,5-difluoroaniline is a halogenated aniline derivative defined by a unique substitution pattern: a bromine at the para position and fluorine atoms at both meta positions relative to the amino group. This specific arrangement distinguishes it from other haloaniline isomers and underpins its role as a strategic building block in pharmaceutical and agrochemical synthesis . The compound is a crystalline solid at ambient conditions (melting point typically 97–102 °C ) and is commercially available in high purity (≥97–98%) for reliable use in complex synthetic sequences .

Risks of Haloaniline Substitution


The substitution pattern of 4-Bromo-3,5-difluoroaniline is not a generic halogenation. The para-bromine provides a specific handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the two electron-withdrawing meta-fluorine atoms modulate the electronic properties of the ring and the nucleophilicity of the amine . Using a mono-fluorinated or ortho-brominated analog, or a different halogen (e.g., chloro), can lead to drastically different reaction kinetics, yields, and the physical properties of downstream intermediates [1]. Furthermore, even closely related dihaloanilines exhibit vastly different biological activity profiles, as demonstrated by in vitro toxicity studies, highlighting that structural nuance translates directly to functional outcomes [2].

Evidence vs. Haloaniline Analogs


Para-Bromine as Superior Leaving Group

The presence of a para-bromine atom provides a key differentiator for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to the corresponding 4-chloro or 4-fluoro analogs. The carbon-bromine bond is more reactive and is the preferred handle for selective palladium-catalyzed transformations, often enabling reactions under milder conditions or with higher yields than the more inert chloro or fluoro derivatives . This allows for a strategic synthetic sequence where the bromine is selectively coupled while the C-F bonds remain intact.

Cross-coupling Synthetic chemistry Halogen reactivity

Regioselectivity: Para vs. Ortho Isomer

The specific 4-bromo-3,5-difluoro substitution pattern (CAS 203302-95-8) is structurally and functionally distinct from its positional isomer, 2-bromo-3,5-difluoroaniline (CAS 500357-40-4). This is not a minor difference; it dictates the regiochemical outcome of subsequent reactions, such as electrophilic aromatic substitution or metal-halogen exchange. The target compound places the bromine para to the amine, while the isomer places it ortho, creating fundamentally different electronic and steric environments that will lead to different products in most synthetic pathways .

Regioselectivity Isomerism Physical properties

High Purity for Reproducible Chemistry

For advanced synthetic applications, a high and verifiable purity grade is essential. 4-Bromo-3,5-difluoroaniline is available from major suppliers with a guaranteed minimum purity of >98.0% as determined by GC and nonaqueous titration , and is also offered in 97% purity grade . This level of purity minimizes the risk of side reactions from contaminants and ensures consistent performance in sensitive catalytic cycles, a significant advantage over lower-purity or uncharacterized stocks of other haloanilines.

Quality control Reproducibility Synthesis

Enhanced Lipophilicity Profile

The addition of multiple halogens, specifically bromine and fluorine, significantly alters the lipophilicity of the aniline core, which is a critical parameter for drug design. The calculated LogP (XLogP3-AA) for 4-bromo-3,5-difluoroaniline is 2.1 [1]. This value is substantially higher than the LogP of unsubstituted aniline (~0.9) or 3,5-difluoroaniline (~1.4). This increased lipophilicity can enhance membrane permeability of drug candidates, while the fluorine atoms help mitigate excessive LogP and improve metabolic stability compared to a fully chlorinated or non-fluorinated brominated analog [2].

Drug design Physicochemical properties ADME

4-Bromo-3,5-difluoroaniline Applications


Medicinal Chemistry Cross-Coupling Scaffold

The para-bromine serves as a superior leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex biaryl or N-aryl systems. The presence of the two fluorine atoms on the ring can also improve the metabolic stability of the final drug candidate . This makes 4-Bromo-3,5-difluoroaniline a go-to building block for introducing a fluorinated aniline motif into kinase inhibitors or other central nervous system (CNS) agents .

Agrochemical Intermediate

The compound is a documented intermediate in the synthesis of various agrochemicals, particularly pesticides. Its specific halogenation pattern contributes to the development of effective crop protection agents. The reliable commercial purity (≥98.0%) supports consistent scale-up chemistry for process research and development [1].

Material Science Building Block

The unique combination of a reactive bromine and two stable fluorine atoms makes 4-Bromo-3,5-difluoroaniline a promising precursor for specialty polymers and advanced materials. The bromine can be used to install a polymerizable group, while the fluorine atoms influence the thermal stability and electronic properties of the final material [2].

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